molecular formula C16H10FNOS B11705568 (5Z)-5-(2-fluorobenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one

(5Z)-5-(2-fluorobenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one

Cat. No.: B11705568
M. Wt: 283.3 g/mol
InChI Key: NEOOBHLNVDMAHE-UVTDQMKNSA-N
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Description

(5Z)-5-[(2-FLUOROPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a synthetic organic compound that belongs to the thiazolone family This compound is characterized by its unique structure, which includes a thiazolone ring substituted with a fluorophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-FLUOROPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the condensation of 2-fluorobenzaldehyde with 2-phenyl-4,5-dihydro-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-FLUOROPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolone derivatives depending on the substituents introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-FLUOROPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,5-dihydro-1,3-thiazol-4-one: Lacks the fluorophenyl group, making it less versatile in terms of functionalization.

    5-(2-Fluorophenyl)-2-phenyl-1,3-thiazole: Similar structure but lacks the dihydrothiazolone ring, which may affect its reactivity and biological activity.

    2-(2-Fluorophenyl)-4,5-dihydro-1,3-thiazole: Similar but with different substitution patterns, leading to variations in chemical and biological properties.

Uniqueness

(5Z)-5-[(2-FLUOROPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both fluorophenyl and phenyl groups allows for diverse functionalization and applications in various fields of research.

Properties

Molecular Formula

C16H10FNOS

Molecular Weight

283.3 g/mol

IUPAC Name

(5Z)-5-[(2-fluorophenyl)methylidene]-2-phenyl-1,3-thiazol-4-one

InChI

InChI=1S/C16H10FNOS/c17-13-9-5-4-8-12(13)10-14-15(19)18-16(20-14)11-6-2-1-3-7-11/h1-10H/b14-10-

InChI Key

NEOOBHLNVDMAHE-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=CC=CC=C3F)/S2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC=CC=C3F)S2

Origin of Product

United States

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